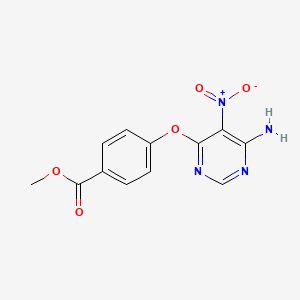

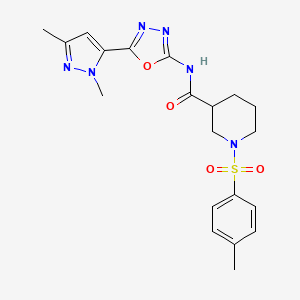

Methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

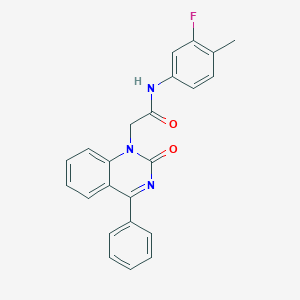

“Methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate” is a chemical compound that likely contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzoate ester group and a nitro group attached to the pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or condensation . The exact synthesis pathway would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the pyrimidine ring. The presence of the nitro group could introduce some polarity to the molecule .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with nucleophiles at the carbonyl group of the ester .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Antihypertensive α-Blocking Agents : The synthesis and reactions of derivatives related to Methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate have been investigated for their potential as antihypertensive α-blocking agents. These compounds, through a series of chemical reactions, have shown good activity and low toxicity, highlighting their significance in medicinal chemistry (Abdel-Wahab et al., 2008).

- Antimicrobial Activity : Novel derivatives have been synthesized with a focus on antimicrobial properties. These compounds undergo various chemical transformations, indicating a broad utility in developing antimicrobial agents (El-Kalyoubi et al., 2015).

- Nitrosoarenes Synthesis : Research on the efficient preparation of nitrosoarenes for the synthesis of azobenzenes involves comparative studies on catalytic oxidation, where the compound plays a role in synthesizing useful nitrosoarenes for azo compound synthesis (Priewisch & Rück-Braun, 2005).

Advanced Materials and Environmental Applications

- Carbon Sorbent for Metal Ions : A study on the adsorption of Zn2+ and Cd2+ from aqueous solutions onto a carbon sorbent containing a pyrimidine-polyamine conjugate showcases the compound's role in environmental remediation and the development of new materials for heavy metal ion capture (Garcia-martin et al., 2005).

Pharmacological Research

- Antiplasmin Drugs : The search for new antiplasmin drugs involved the preparation of aza analogs of 4-aminomethylbenzoic acid, exploring the potential pharmacological applications of structurally related compounds (Isoda et al., 1980).

Mechanism of Action Studies

- Sulphimidazole Mechanism of Action : The cytotoxicity and mechanism of action of Sulphimidazole, a compound with a p-aminobenzenesulphonamide radical attached to a 5-nitroimidazole ring, were studied to understand its effects against anaerobic and aerobic bacteria. This research sheds light on the dual-functional nature of compounds related to this compound in antimicrobial activity (Castelli et al., 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5/c1-20-12(17)7-2-4-8(5-3-7)21-11-9(16(18)19)10(13)14-6-15-11/h2-6H,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRSDKLDESDLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

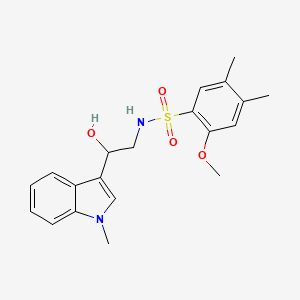

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2868416.png)

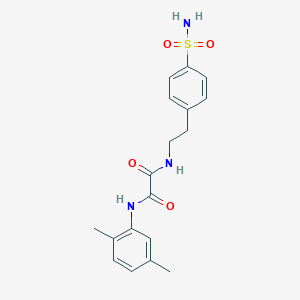

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)